2-Ethyl-2-methyloxane-4-carbonyl chloride
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Overview
Description
2-Ethyl-2-methyloxane-4-carbonyl chloride is an organic compound that belongs to the class of oxane derivatives It is characterized by the presence of an oxane ring substituted with ethyl and methyl groups, and a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyloxane-4-carbonyl chloride typically involves the chlorination of the corresponding oxane derivative. One common method is the reaction of 2-Ethyl-2-methyloxane-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
2-Ethyl-2-methyloxane-4-carboxylic acid+SOCl2→2-Ethyl-2-methyloxane-4-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methyloxane-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-Ethyl-2-methyloxane-4-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild conditions to form esters, amides, and thioesters, respectively.
Hydrolysis: This reaction typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are commonly used under anhydrous conditions.
Major Products
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Thioesters: Formed by the reaction with thiols.
Alcohols: Formed by the reduction of the carbonyl chloride group.
Scientific Research Applications
2-Ethyl-2-methyloxane-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyloxane-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methyloxane-4-carbonyl chloride: Lacks the ethyl group, resulting in different reactivity and properties.
2-Ethyl-2-methyloxane-4-carboxylic acid: The carboxylic acid derivative, which is less reactive than the carbonyl chloride.
2-Ethyl-2-methyloxane-4-methyl ester: The ester derivative, which has different solubility and reactivity compared to the carbonyl chloride.
Uniqueness
2-Ethyl-2-methyloxane-4-carbonyl chloride is unique due to the presence of both ethyl and methyl groups on the oxane ring, which can influence its steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
77554-91-7 |
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Molecular Formula |
C9H15ClO2 |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
2-ethyl-2-methyloxane-4-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO2/c1-3-9(2)6-7(8(10)11)4-5-12-9/h7H,3-6H2,1-2H3 |
InChI Key |
AMEGLLWXYHIAOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CCO1)C(=O)Cl)C |
Origin of Product |
United States |
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